molecular formula C8H10N2O3 B3257816 6-Ethoxy-2-methyl-3-nitropyridine CAS No. 29546-49-4

6-Ethoxy-2-methyl-3-nitropyridine

Cat. No.: B3257816
CAS No.: 29546-49-4
M. Wt: 182.18 g/mol
InChI Key: JNZWZIHXRYOWGB-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methyl-3-nitropyridine is an organic compound belonging to the nitropyridine family It is characterized by the presence of an ethoxy group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methyl-3-nitropyridine typically involves the nitration of 2-methyl-6-ethoxypyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position. The reaction conditions must be carefully controlled to avoid over-nitration and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted pyridines.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Ethoxy-2-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 6-Ethoxy-2-carboxy-3-nitropyridine.

Scientific Research Applications

6-Ethoxy-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methyl-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The ethoxy and methyl groups can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitropyridine: Lacks the ethoxy group at the 6-position.

    6-Ethoxy-3-nitropyridine: Lacks the methyl group at the 2-position.

    2-Methyl-6-ethoxypyridine: Lacks the nitro group at the 3-position.

Uniqueness

6-Ethoxy-2-methyl-3-nitropyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the ethoxy group at the 6-position, the methyl group at the 2-position, and the nitro group at the 3-position imparts distinct chemical properties and reactivity to the compound. This unique substitution pattern allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

6-ethoxy-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZWZIHXRYOWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-chloro-2-methyl-3-nitropyridine (2.15 g) in ethanol (25 mL) was added sodium ethoxide (4.88 mL) solution at room temperature. The reaction mixture immediately turned dark purple and was refluxed for 2 hours. The reaction mixture was allowed to cool down to room temperature, concentrated in vacuo, and poured into ice. The precipitated solids were collected by filtration to provide the title compound (1.88 g) having the following physical data.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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